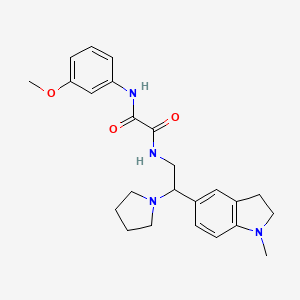

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-27-13-10-18-14-17(8-9-21(18)27)22(28-11-3-4-12-28)16-25-23(29)24(30)26-19-6-5-7-20(15-19)31-2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDYFKUFUQUFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound characterized by its complex structure, which includes an oxalamide functional group and various aromatic and heterocyclic moieties. Its molecular formula is , with a molecular weight of approximately 451.6 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in oncology and neurology. Here are key areas of biological activity associated with this compound:

1. Anticancer Activity

- Research indicates that oxalamide derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells, disruption of cell cycle progression, and inhibition of angiogenesis .

2. Neuroprotective Effects

- The indoline moiety present in the compound is known for its neuroprotective properties. Studies suggest that derivatives containing indoline can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .

3. Antimicrobial Properties

Table 1: Summary of Biological Activity Studies

Case Studies

Several case studies have explored the effects of similar compounds within the same chemical class:

Case Study 1:

A study examining the anticancer effects of related oxalamide derivatives found that treatment led to a significant reduction in tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2:

Research focused on neuroprotective agents derived from indoline structures reported that these compounds could significantly improve cognitive function in animal models of Alzheimer's disease, suggesting a potential application for this compound.

Comparison with Similar Compounds

Pharmacological Potential

- Similar indole/pyrrolidine motifs are common in pharmaceuticals targeting GPCRs or kinases .

- By contrast, S336 and related flavoring oxalamides prioritize metabolic stability and low toxicity, with NOEL values up to 100 mg/kg/day .

Regulatory and Industrial Relevance

- S336 has global regulatory approval (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG) in food products .

- The target compound’s lack of reported regulatory status suggests it is likely in early-stage research.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

Answer:

The compound can be synthesized via multi-step coupling reactions. Key steps include:

- Amide bond formation : Use oxalyl chloride or carbodiimide-based coupling agents to link the 3-methoxyphenylamine moiety to the pyrrolidine-ethyl-indoline scaffold.

- Intermediate purification : Employ column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate intermediates.

- Salt formation : For improved solubility, convert the final product into a bis-trifluoroacetate salt (as demonstrated for structurally related oxalamides) .

- Validation : Confirm reaction progress via TLC and characterize intermediates using techniques like -NMR and LC-MS.

Basic: How is structural confirmation achieved for this compound?

Answer:

Structural validation requires a combination of spectroscopic and analytical methods:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon connectivity, particularly for the oxalamide core and substituted indoline/pyrrolidine groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error (e.g., ESI-HRMS for protonated or sodiated adducts) .

- Infrared Spectroscopy (IR) : Identify characteristic carbonyl stretches (~1650–1700 cm) from the oxalamide group.

Advanced: What strategies resolve contradictions in reported biological activity data for structurally related oxalamides?

Answer:

Discrepancies in bioactivity (e.g., target affinity or cellular potency) may arise from:

- Assay variability : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .

- Stereochemical purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as impurities in stereocenters (e.g., pyrrolidine or indoline groups) can skew activity .

- Solubility artifacts : Use standardized DMSO stocks with sonication and dynamic light scattering (DLS) to confirm compound homogeneity in assay buffers.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Answer:

Focus on modifying substituents to enhance bioavailability:

- Pyrrolidine substitution : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility without compromising target binding .

- Indoline modifications : Replace the 1-methyl group with fluorinated or trifluoromethyl moieties to enhance metabolic stability .

- Oxalamide linker : Test bioisosteres (e.g., urea or thiourea) to balance potency and permeability .

- In silico modeling : Use molecular dynamics simulations to predict blood-brain barrier penetration or CYP450 interactions .

Advanced: What experimental designs are critical for elucidating the compound’s mechanism of action?

Answer:

- Target deconvolution : Employ affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS identification .

- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cell lines.

- In vivo efficacy : Test in disease-relevant animal models (e.g., xenografts for oncology) with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate exposure and effect .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

- Salt selection : Convert the free base into hydrochloride or citrate salts to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PEGylated liposomes or polymeric nanoparticles to improve bioavailability .

- Co-solvent systems : Optimize vehicle mixtures (e.g., 10% DMSO + 30% PEG-300 in saline) for intraperitoneal or intravenous administration .

Advanced: What analytical methods ensure batch-to-batch consistency in large-scale synthesis?

Answer:

- Quality control (QC) protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.